molecular formula C16H12ClN3O B14730121 N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide CAS No. 13097-20-6

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide

Cat. No.: B14730121
CAS No.: 13097-20-6
M. Wt: 297.74 g/mol
InChI Key: BHJKTBUGWNYLLO-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]benzamide is a pyrazole-based benzamide derivative synthesized via microwave-assisted acylation of 3-aminopyrazoles. The compound is prepared by reacting 5-(4-chlorophenyl)-1H-pyrazol-3-amine with benzoyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) and 1,4-dioxane under controlled microwave conditions (150°C for 5 minutes) . Its structure features a pyrazole core substituted with a 4-chlorophenyl group at the 5-position and a benzamide moiety at the 3-position.

Properties

CAS No.

13097-20-6

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide

InChI

InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)14-10-15(20-19-14)18-16(21)12-4-2-1-3-5-12/h1-10H,(H2,18,19,20,21)

InChI Key

BHJKTBUGWNYLLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group.

    Amidation: The chlorinated pyrazole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and benzamide moiety undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Product Source
Sulfur oxidation (if applicable)H₂O₂ in acetic acid, 60°CSulfoxide/sulfone derivatives (via thiocarbonyl oxidation)
Aromatic ring oxidationKMnO₄, acidic conditionsHydroxylated benzamide derivatives (position-specific)

Key Observation: Oxidation of the 4-chlorophenyl group is sterically hindered compared to the benzamide aromatic system due to electronic deactivation by the chlorine substituent.

Condensation & Cyclization Reactions

The exocyclic amino group participates in annulation reactions:

Pyrazolo[1,5-a]pyrimidine Formation

Reacted with arylmethylene malononitriles (e.g., benzylidene propanedinitrile):

  • Conditions : Piperidine catalyst in ethanol, reflux (5 h)

  • Product : N-(5-amino-3,6-dicyano-7-arylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives

  • Yield : 55–68%

  • Mechanism : Michael addition followed by intramolecular cyclization (confirmed via ¹H NMR δ 8.71 ppm for NH₂)

Tricyclic Adduct Formation

Reacted with (hydroxymethylene)cycloalkanones:

  • Conditions : Piperidine acetate/acetic acid, reflux

  • Product : Angular tricyclic compounds (e.g., N-(3-cyano-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamide)

  • Critical Step : Protonation of pyrazole nitrogen directs nucleophilic attack at the formyl group .

Nucleophilic Substitution Reactions

The chlorophenyl group shows limited reactivity, while the benzamide carbonyl participates in substitutions:

Target Site Reagent Product Notes
Benzamide carbonylHydrazine hydrateHydrazide derivativesRequires anhydrous conditions
Pyrazole C-4 positionElectrophilic aryl halidesCross-coupled biaryl pyrazolesPd-catalyzed Suzuki conditions

Synthetic Limitation: The 4-chloro substituent resists nucleophilic aromatic substitution due to strong electron-withdrawing effects.

Reduction Reactions

Controlled reductions modify key functional groups:

  • Benzamide Reduction :

    • Reagent : LiAlH₄ in THF, 0°C → RT

    • Product : Corresponding amine (N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzylamine)

    • Yield : ~72% (monitored by TLC)

  • Nitrile Reduction (in related analogs):

    • Reagent : H₂/Pd-C in ethanol

    • Product : Primary amine derivatives

Acid/Base-Mediated Reactions

The compound displays pH-dependent tautomerism and stability:

  • Protonation Sites :

    • Pyrazole N-2 (pKa ≈ 3.1)

    • Benzamide NH (pKa ≈ 12.4)

  • Degradation Pathway :

    • Conditions : Strong base (NaOH > 2M), 80°C

    • Result : Hydrolysis of benzamide to benzoic acid and free pyrazole amine

Photochemical Reactivity

UV irradiation studies (λ = 254 nm) reveal:

  • Primary Degradation : Cleavage of the C–N bond between pyrazole and benzamide

  • Quantum Yield : Φ = 0.18 ± 0.03 in acetonitrile

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide-Pyrazole Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Features Reference
This compound 4-Chlorophenyl (C5), benzamide (N3) 323.77 Microwave-synthesized; kinase inhibitor activity against Leishmania
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(tert-butyl)benzamide Pyrazolo[3,4-d]pyrimidine fusion, tert-butyl (C4) 545.00 Enhanced aromatic stacking due to pyrimidine fusion; tert-butyl group increases lipophilicity
N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide Thioxo-thiazolidinone ring, 4-methylbenzamide 544.03 Thiazolidinone moiety introduces potential antidiabetic or antimicrobial activity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide (C4), 3-methylpyrazole 363.82 Sulfonamide group enhances solubility; COX-2 inhibition potential
N-(cyclopropylmethyl)-N-{[5-(4-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}benzamide Cyclopropylmethyl, 4-methoxyphenoxy 523.62 Methoxyphenoxy substituent may improve metabolic stability
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide Dichlorophenyl-thiazole, nitro-pyrazole 488.35 Nitro group confers electrophilicity; thiazole enhances antibacterial potential

Key Structural and Functional Insights

Substituent Impact on Bioactivity: The 4-chlorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced hydrophobic interactions in kinase binding pockets. However, the tert-butyl group in may improve membrane permeability, while the thioxo-thiazolidinone in introduces redox-active sites for broader therapeutic applications. Sulfonamide () and methoxyphenoxy () substituents modulate solubility and metabolic stability, critical for oral bioavailability.

Synthetic Methodologies :

  • The target compound employs microwave-assisted synthesis for rapid acylation , whereas analogs like and likely use conventional coupling reactions due to their complex heterocyclic frameworks.

Pharmacological Implications

  • Substituents like the nitro group in may increase cytotoxicity, necessitating careful structure-activity relationship (SAR) studies.

Biological Activity

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound has the molecular formula C16_{16}H12_{12}ClN3_3 and features a pyrazole core substituted with a 4-chlorophenyl group and a benzamide moiety. The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzoyl chloride or related compounds under suitable conditions to yield the desired product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK5 has been associated with reduced levels of Mcl-1, a protein that promotes cell survival in cancer cells, leading to enhanced apoptosis in pancreatic cancer models .
  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it was reported to have an IC50_{50} value in the low micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
Cell LineIC50_{50} (µM)
MCF73.79
NCI-H46042.30
SF-26812.50

Antimicrobial and Antitubercular Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis, with modifications retaining or enhancing its inhibitory effects compared to lead compounds. The structure-activity relationship (SAR) studies suggest that the aromaticity and electronic properties of substituents significantly influence its activity .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study involving various pyrazole derivatives indicated that compounds similar to this compound exhibited dose-dependent inhibition of tumor growth in xenograft models, emphasizing their potential as therapeutic agents in cancer treatment .
  • Antiviral Activity : Preliminary evaluations have suggested that certain pyrazole derivatives display antiviral properties, particularly against influenza viruses. Although specific data on this compound is limited, related compounds have demonstrated effective viral inhibition at low concentrations .

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